3-Benzoyl-2-benzylidenepropionic acid
Description
3-Benzoyl-2-benzylidenepropionic acid is a substituted propionic acid derivative featuring a benzoyl group at the 3-position and a benzylidene moiety (a conjugated aromatic system via a double bond) at the 2-position. The benzylidene group introduces rigidity and extended conjugation, differentiating it from simpler propionic acid derivatives .
Properties
CAS No. |
57999-77-6 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C17H14O3/c18-16(14-9-5-2-6-10-14)12-15(17(19)20)11-13-7-3-1-4-8-13/h1-11H,12H2,(H,19,20)/b15-11- |
InChI Key |
LFYGPJPULMXIEY-PTNGSMBKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/CC(=O)C2=CC=CC=C2)\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(CC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-2-benzylidenepropionic acid typically involves the condensation of benzaldehyde with benzoylacetone under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyl-2-benzylidenepropionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, or reduce the benzoyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoyl or benzylidene derivatives.
Scientific Research Applications
3-Benzoyl-2-benzylidenepropionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzoyl-2-benzylidenepropionic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzoyl and benzylidene groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 3-benzoyl-2-benzylidenepropionic acid and structurally related compounds:
Physicochemical Properties
- Conjugation Effects : The extended π-system from the benzylidene moiety may confer UV-vis absorbance properties, useful in analytical detection.
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